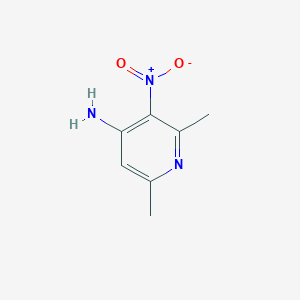
N-dimethoxyphosphorylethanamine
Übersicht
Beschreibung
N-dimethoxyphosphorylethanamine (DMPEA) is an organophosphorus compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
PET Ligand for 5-HT₇ Receptor Imaging
N-dimethoxyphosphorylethanamine derivatives, such as 2-(2',6'-Dimethoxy-[1,1'-biphenyl]-3-yl)-N,N-dimethylethanamine, have been studied for their potential as positron emission tomography (PET) ligands. A specific compound, [(11)C]Cimbi-806, was synthesized and evaluated for imaging brain serotonin 7 (5-HT(7)) receptors. The study demonstrated high brain uptake and relevant distribution patterns, although its efficacy for in vivo imaging of the 5-HT(7) receptor was questioned due to lack of significant changes upon pretreatment with a 5-HT(7) receptor antagonist (Herth et al., 2012).
Inhibitor of Squalene Epoxidase
NB-598, a compound related to N-dimethoxyphosphorylethanamine, was found to inhibit human microsomal squalene epoxidase competitively. This inhibition impacts cholesterol synthesis, with studies showing a dose-dependent decrease in cholesterol synthesis in Hep G2 cells and serum cholesterol levels in dogs upon administration of NB-598 (Horie et al., 1990).
Metabolism of Psychedelic Compounds
Studies on the metabolism of psychedelic compounds like NBOMe, which are structurally similar to N-dimethoxyphosphorylethanamine, identified cytochrome P450 enzymes (CYP) as key in their biotransformation. The research provided insights into the pathways of metabolism, including hydroxylation and demethylation, which are crucial for understanding the pharmacokinetics and potential drug interactions of these compounds (Nielsen et al., 2017).
Role in Tissue Protection and Regeneration
Research into N,N-dimethyltryptamine, a compound structurally related to N-dimethoxyphosphorylethanamine, suggests it might play a role in cellular protective mechanisms beyond its psychotropic effects. This compound, an endogenous ligand of the sigma-1 receptor, has been implicated in tissue protection, regeneration, and immunity, indicating its potential in medical therapies (Frecska et al., 2013).
Phospholipase D Generating Anandamide and Congeners
N-dimethoxyphosphorylethanamine's role in enzymatic processes was highlighted in the study of anandamide and its congeners. These compounds are formed by a phospholipase D-type phosphodiesterase in animal tissues, suggesting the relevance of N-dimethoxyphosphorylethanamine derivatives in the generation of biologically active lipid molecules (Okamoto et al., 2004).
Eigenschaften
IUPAC Name |
N-dimethoxyphosphorylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO3P/c1-4-5-9(6,7-2)8-3/h4H2,1-3H3,(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYOELZSHBWAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNP(=O)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174429 | |
| Record name | N-Dimethoxyphosphorylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-dimethoxyphosphorylethanamine | |
CAS RN |
20464-99-7 | |
| Record name | N-Dimethoxyphosphorylethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020464997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Dimethoxyphosphorylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[U-Ring-13C6]-Benzenemethanol](/img/structure/B3064778.png)




![1-[3-(Dimethylamino)propyl]-indole-3-acetamide](/img/structure/B3064810.png)



